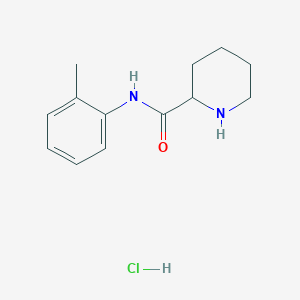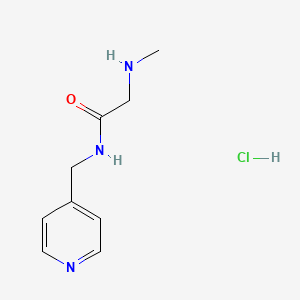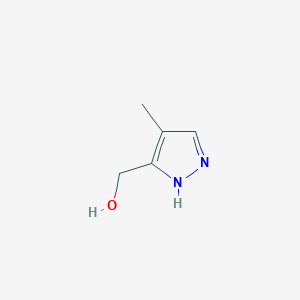
(4-Methyl-1H-pyrazol-3-yl)methanol
Descripción general
Descripción
“(4-Methyl-1H-pyrazol-3-yl)methanol” is a chemical compound with the CAS Number: 1196041-64-1 . It has a molecular weight of 112.13 . The IUPAC name for this compound is (4-methyl-1H-pyrazol-5-yl)methanol . The compound is available in a white to yellow solid form or as a liquid .
. It should be stored in a refrigerator . The compound is available in a white to yellow solid form or as a liquid .
Aplicaciones Científicas De Investigación
Organic Synthesis
The compound “(4-Methyl-1H-pyrazol-3-yl)methanol” can be used in organic synthesis. For instance, it was used in the synthesis of a platinum (II) complex. The title compound was synthesized via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .
Photovoltaic Devices
The synthesized platinum (II) complex exhibits green fluorescence with a maximum at 514 nm. This property makes it a potential candidate for use in modern photovoltaic devices .
Organic Light-Emitting Diodes
The platinum (II) complex, synthesized using “(4-Methyl-1H-pyrazol-3-yl)methanol”, can be used in organic light-emitting diodes (OLEDs). The combination of a Pt (II) core with organic ligands can lead to the formation of a wide variety of complexes with intriguing properties, especially cyclometalated Pt (II) complexes, which are efficient organic light-emitting structures .
Medicinal Chemistry
Pyrazoles, including “(4-Methyl-1H-pyrazol-3-yl)methanol”, have a wide range of applications in medicinal chemistry. They are used as scaffolds in the synthesis of bioactive chemicals .
Drug Discovery
In the field of drug discovery, pyrazoles are used due to their wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant and anti-filarial agents .
Agrochemistry
Pyrazoles are also used in agrochemistry. They are used in the synthesis of various agrochemicals .
Coordination Chemistry
In coordination chemistry, pyrazoles are used as ligands. They can coordinate with various metal ions to form complexes .
Organometallic Chemistry
Pyrazoles, including “(4-Methyl-1H-pyrazol-3-yl)methanol”, are used in organometallic chemistry. They can form organometallic compounds with various metals .
Safety and Hazards
Propiedades
IUPAC Name |
(4-methyl-1H-pyrazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-2-6-7-5(4)3-8/h2,8H,3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQGLPRCMHFDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



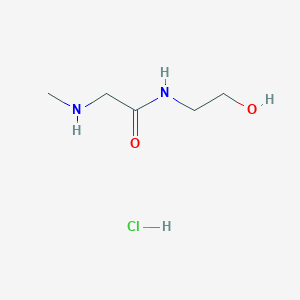
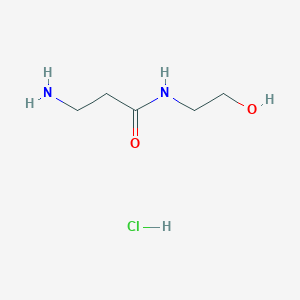
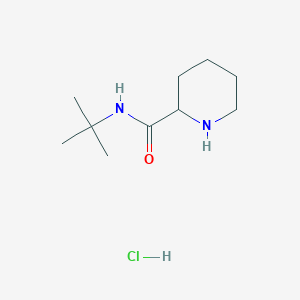
![N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398449.png)
![Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride](/img/structure/B1398452.png)
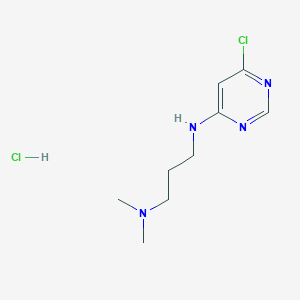


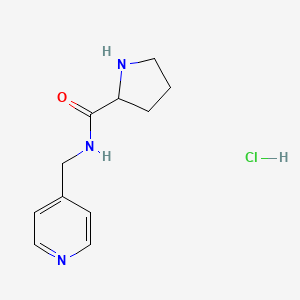
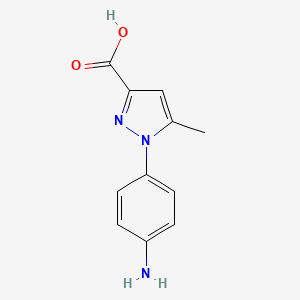
![Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate](/img/structure/B1398464.png)
